molecular formula C19H20F3N3O B248168 N-(3,4-difluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide

N-(3,4-difluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide

Cat. No. B248168
M. Wt: 363.4 g/mol
InChI Key: QBQINMNZCSQAIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-difluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide, also known as F13714, is a novel compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperazine derivatives and has shown promising results in various scientific research studies.

Mechanism of Action

N-(3,4-difluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide acts as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. It increases the levels of serotonin in the brain, which helps to regulate mood, emotions, and behavior. It also activates the 5-HT1A receptor, which has been shown to have anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
Studies have shown that N-(3,4-difluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide has a significant effect on the levels of various neurotransmitters such as serotonin, dopamine, and norepinephrine. It has been shown to increase the levels of serotonin and dopamine in the prefrontal cortex and hippocampus, which are regions of the brain that are involved in mood regulation and cognitive function. N-(3,4-difluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide has also been shown to reduce the levels of norepinephrine in the brain, which can help to reduce anxiety and stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3,4-difluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide in lab experiments is its high selectivity for the serotonin transporter and the 5-HT1A receptor. This makes it a useful tool for studying the role of these receptors in various physiological and pathological conditions. However, one limitation of using N-(3,4-difluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide is its low solubility in water, which can make it difficult to administer in certain experimental conditions.

Future Directions

There are several potential future directions for research on N-(3,4-difluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide. One area of interest is its potential use in combination therapy with other antidepressant drugs. Another area of interest is its potential use in the treatment of various neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of N-(3,4-difluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide and its potential side effects.

Synthesis Methods

The synthesis of N-(3,4-difluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide involves the reaction of 3,4-difluoroaniline with 2-fluorobenzaldehyde in the presence of sodium borohydride. The resulting product is then reacted with 1-(3-chloropropyl)piperazine to obtain N-(3,4-difluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide.

Scientific Research Applications

N-(3,4-difluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide has been studied extensively for its potential use in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. It has also been investigated for its potential use in cancer therapy.

properties

Product Name

N-(3,4-difluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide

Molecular Formula

C19H20F3N3O

Molecular Weight

363.4 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide

InChI

InChI=1S/C19H20F3N3O/c20-15-6-5-14(13-17(15)22)23-19(26)7-8-24-9-11-25(12-10-24)18-4-2-1-3-16(18)21/h1-6,13H,7-12H2,(H,23,26)

InChI Key

QBQINMNZCSQAIC-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCC(=O)NC2=CC(=C(C=C2)F)F)C3=CC=CC=C3F

Canonical SMILES

C1CN(CCN1CCC(=O)NC2=CC(=C(C=C2)F)F)C3=CC=CC=C3F

Origin of Product

United States

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